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molecular formula C5H3F3N2 B8427180 1H-Imidazole, 1-(1,2,2-trifluoroethenyl)-

1H-Imidazole, 1-(1,2,2-trifluoroethenyl)-

Cat. No. B8427180
M. Wt: 148.09 g/mol
InChI Key: YHVFBCJICNETLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637601B2

Procedure details

Into a 50 ml autoclave were poured 0.20 g (5 mmol) of metallic potassium and tetrahydrofuran (10 ml), and the inside of the autoclave was cooled to −78° C., and evacuation and replacement by nitrogen were carried out three times. Then thereto was added a solution obtained by dissolving 1.36 g (20 mmol) of imidazole in tetrahydrofuran (10 ml) at 10° C. over 30 minutes under pressurized nitrogen atmosphere. Thereafter tetrafluoroethylene (TFE) was introduced until the inside pressure of the system reached 0.1 MPa·G. Then the temperature of the reaction system was increased to 100° C., and TFE was further introduced to maintain the inside pressure of the reaction system at 0.3 to 0.5 MPa·G. Supply of TFE was stopped when the amount of TFE reached 1.1 equivalents (2.2 g=22 mmol) to imidazole, and stirring was continued at 100° C. Eight hours after starting of the stirring, the inside of the reaction system was brought to room temperature, followed by evacuation to terminate the reaction. To this crude reaction product was added 1.42 g (10 mmol) of ethyl trifluoroacetate, and it was confirmed by a 19F-NMR analysis based on ethyl trifluoroacetate that 1-(1,1,2,2-tetrafluoroethyl)imidazole had been produced at yield of 55% and 1-(1,2,2-trifluoroethenyl)imidazole had been produced at yield of 23%. Also according to gas chromatography, it was confirmed that 9% of imidazole remained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.36 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
1.42 g
Type
reactant
Reaction Step Nine
[Compound]
Name
19F
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[K].N1C=CN=C1.FC(F)=C(F)F.FC(F)(F)C(OCC)=O.[F:22][C:23]([N:28]1[CH:32]=[CH:31][N:30]=[CH:29]1)(F)[CH:24]([F:26])[F:25]>O1CCCC1>[F:22][C:23]([N:28]1[CH:32]=[CH:31][N:30]=[CH:29]1)=[C:24]([F:26])[F:25] |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(F)F)(F)N1C=NC=C1
Step Two
Name
Quantity
0.2 g
Type
reactant
Smiles
[K]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
1.36 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(=C(F)F)F
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(=C(F)F)F
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(=C(F)F)F
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(=C(F)F)F
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=NC=C1
Step Nine
Name
Quantity
1.42 g
Type
reactant
Smiles
FC(C(=O)OCC)(F)F
Step Ten
Name
19F
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Then thereto was added a solution
CUSTOM
Type
CUSTOM
Details
obtained
TEMPERATURE
Type
TEMPERATURE
Details
Then the temperature of the reaction system was increased to 100° C.
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the inside pressure of the reaction system at 0.3 to 0.5 MPa·G
CUSTOM
Type
CUSTOM
Details
was continued at 100° C
CUSTOM
Type
CUSTOM
Details
Eight hours
CUSTOM
Type
CUSTOM
Details
was brought to room temperature
CUSTOM
Type
CUSTOM
Details
to terminate
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
To this crude reaction product

Outcomes

Product
Name
Type
product
Smiles
FC(=C(F)F)N1C=NC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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